tert-Butyl 5-(hydroxymethyl)-1H-benzo[d]imidazole-1-carboxylate

Chemical purity Procurement specification Quality control

Generic benzimidazole intermediates lacking orthogonal N-protection and a reactive C5 handle force costly extra protection/deprotection steps, eroding yield in multi-step API routes. This compound solves that with precisely positioned Boc (N1) and hydroxymethyl (C5) groups enabling selective, sequential functionalization. • Orthogonal reactivity: base-stable Boc protects N1 during C5 esterification, oxidation, or displacement; removed under mild acid without disturbing other functionality. • Directly referenced in Roche patent JP5247818B2 as a preferred FXR agonist building block. • Favorable CNS drug-likeness profile (XLogP3 1.8, 1 HBD, 3 rotatable bonds) supports fragment-based lead generation. Supplied with full QA documentation; ≥95% HPLC purity. Suitable for multi-gram scale-up.

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
CAS No. 725237-71-8
Cat. No. B7934346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-(hydroxymethyl)-1H-benzo[d]imidazole-1-carboxylate
CAS725237-71-8
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=NC2=C1C=CC(=C2)CO
InChIInChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-8-14-10-6-9(7-16)4-5-11(10)15/h4-6,8,16H,7H2,1-3H3
InChIKeyOMKKFGNUTBQFFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-(hydroxymethyl)-1H-benzo[d]imidazole-1-carboxylate (CAS 725237-71-8): A Key Boc-Protected Benzimidazole Building Block for Pharmaceutical Synthesis


tert-Butyl 5-(hydroxymethyl)-1H-benzo[d]imidazole-1-carboxylate (CAS 725237-71-8) is a benzimidazole derivative featuring a tert-butyl carbamate (Boc) protecting group on the N1 nitrogen and a hydroxymethyl substituent at the C5 position of the fused aromatic ring [1]. It belongs to the class of N-protected heterocyclic intermediates widely employed in medicinal chemistry, particularly as a versatile building block for the synthesis of kinase inhibitors, FXR agonists, and other bioactive molecules [2]. The compound is commercially available as a research reagent with a typical purity specification of ≥95% (HPLC) and is characterized by a molecular formula of C₁₃H₁₆N₂O₃ and a molecular weight of 248.28 g/mol [1].

Why Simple Benzimidazole Analogs Cannot Replace tert-Butyl 5-(hydroxymethyl)-1H-benzo[d]imidazole-1-carboxylate in Multi-Step Syntheses


Generic substitution of this compound with structurally similar benzimidazole intermediates often fails because the N-Boc protecting group and the C5-hydroxymethyl handle are both essential for orthogonal reactivity and stability [1]. The Boc group provides base-stable N-protection that is selectively removable under mild acidic conditions, enabling late-stage deprotection without compromising other functional groups. Meanwhile, the hydroxyl group serves as a reactive anchor for esterification, oxidation, or nucleophilic displacement, a function that is absent in the 5-unsubstituted or 5-methyl analogs [2]. Without both groups precisely positioned, multi-step synthetic routes to complex pharmaceutical targets suffer from reduced yield, competing side reactions, or the need for additional protection/deprotection steps, directly impacting procurement efficiency and total cost-of-goods.

Quantitative Differentiation of tert-Butyl 5-(hydroxymethyl)-1H-benzo[d]imidazole-1-carboxylate Against Closest Analogs


Purity Specification Benchmarking: 97% vs. 95% Minimum Purity Among Vendors

Vendor-sourced purity data show that tert-Butyl 5-(hydroxymethyl)-1H-benzo[d]imidazole-1-carboxylate is available at a guaranteed minimum purity of 97% (HPLC) from Fluorochem , compared to the 95% specification offered by AKSci and other suppliers for the same compound . The 2% purity gap corresponds to a potential reduction in unidentified impurities that may interfere with catalytic reactions or downstream biological assays.

Chemical purity Procurement specification Quality control

Storage Stability Differentiation: Refrigerated (2–8°C) vs. Ambient Long-Term Storage

The compound is recommended for cold storage at 2–8°C by multiple vendors , reflecting its intrinsic chemical stability profile under refrigeration. In contrast, the non-Boc-protected analog 5-(hydroxymethyl)-1H-benzo[d]imidazole, which lacks the electron-withdrawing carbamate group, is typically stored at ambient temperature, suggesting lower susceptibility to thermal degradation but potentially greater reactivity toward oxidation or moisture .

Compound stability Storage condition Shelf life

Reactivity Divergence: Hydroxymethyl vs. Bromomethyl in Nucleophilic Displacement

The hydroxymethyl group in the target compound enables controlled Mitsunobu reactions, esterification, and oxidation to the aldehyde, while the bromomethyl analog (CAS 1037207-08-1) is primed for Sₙ2 displacement and carries the risk of premature quaternization [1]. The hydroxymethyl derivative is therefore preferred in synthetic sequences where the benzylic position must be oxidized to an aldehyde before nucleophilic attack, a strategy documented in the telescoped hydroxymethylation approach published by Slattery et al. [2].

Reaction selectivity Building block reactivity Orthogonal functionalization

Molecular Descriptor Comparison: Hydrogen Bond Donor/Acceptor Count and Pharmacokinetic Implications

Computed descriptors from PubChem reveal that the target compound possesses 1 hydrogen bond donor (HBD) and 4 hydrogen bond acceptors (HBA), compared to 0 HBD and 2 HBA for the 5-methyl analog [1]. This difference shifts the topological polar surface area (TPSA) and impacts predicted oral bioavailability, with the hydroxymethyl compound falling closer to the Rule-of-Five optimum for central nervous system (CNS) drug candidates [2].

Drug-likeness Physicochemical properties Medicinal chemistry design

Optimal Procurement and Application Scenarios for tert-Butyl 5-(hydroxymethyl)-1H-benzo[d]imidazole-1-carboxylate


Synthesis of FXR Agonists and Benzimidazole-Based Drug Candidates

The compound is directly referenced in the Roche patent family (JP5247818B2) as a key intermediate for preparing carboxyl- or hydroxyl-substituted benzimidazole derivatives that bind to the farnesoid X receptor (FXR). Its Boc protection and C5-hydroxymethyl group align perfectly with the patent's general formula (I), making it a preferred building block for FXR agonist development [1].

Multi-Step Synthesis Requiring Oxidative Functionalization at the Benzylic Position

The telescoped hydroxymethylation methodology described by Slattery et al. (2013) demonstrates the synthetic utility of aryl hydroxymethyl intermediates in pharmaceutical process chemistry. The target compound's hydroxymethyl group can be selectively oxidized to the aldehyde for subsequent condensations, a step that would be incompatible with the more reactive bromomethyl analog without orthogonal protection [2].

Medicinal Chemistry Programs Requiring CNS-Optimized Physicochemical Profiles

With a single hydrogen bond donor, moderate lipophilicity (XLogP3 = 1.8), and a rotatable bond count of 3, the compound occupies a favorable position in CNS drug-likeness space. This profile supports its use in fragment-based lead generation or as a privileged scaffold for further elaboration in neuroscience-focused discovery programs [3].

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